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Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field in understanding
disease mechanisms, identifying biomarkers, and developing new therapeutics. The accuracy
and comprehensiveness of any lipidomic analysis fundamentally depend on the quality of the
lipid extraction from the biological sample. For decades, the "gold standard" methods have
been the chloroform-based protocols developed by Folch and Bligh & Dyer.[1][2] While
effective, these methods utilize chloroform, a toxic and carcinogenic solvent, and involve
collecting the lower organic phase, which can be cumbersome and difficult to automate.

This application note details a robust and efficient lipid extraction protocol using methyl-tert-
butyl ether (MTBE). Introduced as a safer and more user-friendly alternative, the MTBE method
demonstrates comparable or even superior extraction efficiency for a wide range of lipid
classes.[1][3] Its key advantages include the use of a less toxic solvent and the formation of the
lipid-containing organic phase as the upper layer, which simplifies collection, minimizes losses,
and is highly amenable to high-throughput automated workflows.[1][3]

Principle of the Method The MTBE protocol is a biphasic liquid-liquid extraction method. The
procedure begins by homogenizing the sample in a single-phase mixture of MTBE and
methanol. This ensures intimate contact between the solvents and the sample matrix, allowing
for the efficient solubilization of lipids while precipitating macromolecules like proteins.[4][5]

Subsequently, the addition of water induces a phase separation. Due to the low density of
MTBE (0.74 g/mL) compared to water, two distinct phases are formed: an upper, lipid-rich
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organic phase (MTBE) and a lower aqueous phase (methanol/water) containing polar
metabolites.[1][4] The precipitated proteins form a solid pellet at the bottom of the tube, below
the aqueous phase.[1][3] This clear separation allows for the simple and clean collection of the
upper organic layer, which contains the extracted lipids.[1]

Experimental Protocol

This protocol is a general guideline and can be adapted for various biological samples such as
plasma, serum, tissues, and cell cultures.

Materials and Reagents

Methyl-tert-butyl ether (MTBE), HPLC grade

¢ Methanol (MeOH), HPLC grade

o Water, MS-grade or ultrapure

« Internal standards appropriate for the lipid classes under investigation
e Glass tubes with Teflon-lined caps or 2 mL Eppendorf tubes
» Vortex mixer

» Orbital shaker/thermomixer

» Refrigerated centrifuge

e Pipettes and tips

e Vacuum centrifuge (e.g., SpeedVac) or nitrogen evaporator
Sample Preparation

» Tissues: Weigh approximately 20-50 mg of frozen tissue. Homogenize in ice-cold methanol
or 0.1% ammonium acetate solution.[6][7]

e Plasma/Serum: Use 20-100 pL of sample per extraction.[1][8]
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o Adherent Cells: Scrape cells in a suitable buffer and centrifuge to obtain a cell pellet.

e Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet of a known cell
number (e.g., 1x1076 cells).

Step-by-Step Procedure

o Homogenization: To your sample aliquot (e.g., 100 pL plasma or homogenized tissue), add
1.5 mL of methanol.[1] If using internal standards, they should be added at this stage. Vortex
vigorously for 10-30 seconds.

o Lipid Solubilization: Add 5 mL of MTBE.[1] Cap the tube securely and incubate for 1 hour at
room temperature on an orbital shaker.[1][6] This step ensures the thorough extraction of
lipids into the single-phase solvent system.

e Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation.[1] Vortex for
1 minute and then let the sample stand at room temperature for 10 minutes.

» Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C.[1][6][9] This will
result in three distinct layers: the upper organic phase containing lipids, the lower aqueous
phase, and a solid pellet of precipitated protein at the bottom.

o Collection of Organic Phase: Carefully collect the upper organic phase (~1.6 mL) using a
pipette and transfer it to a new clean glass tube. Be cautious not to disturb the lower phase
or the protein pellet.[1][9]

o Re-extraction (Optional but Recommended): To maximize lipid recovery, the lower phase can
be re-extracted. Add 2 mL of a solvent mixture mimicking the upper phase composition
(prepared by mixing MTBE/methanol/water at a 10:3:2.5 v/v/v ratio and collecting the upper
layer).[1] Vortex, centrifuge as in Step 4, and combine the second upper phase with the first
one.

e Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen or
using a vacuum centrifuge.[1][9]

o Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your
downstream analysis (e.g., 100-200 pL of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v for
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LC-MS analysis).[6][9] Vortex briefly, centrifuge to pellet any insoluble debris, and transfer
the supernatant to an analysis vial. Store at -80°C until analysis.[9]

Data Presentation

The MTBE method provides excellent lipid recovery and reproducibility, often outperforming or
matching traditional methods.

Table 1. Comparison of Lipid Extraction Efficiency (Relative Recovery) This table summarizes
findings on the extraction efficiency of the MTBE method compared to the well-established
Bligh & Dyer and Folch protocols for major lipid classes from human plasma. The data
indicates that the MTBE method provides similar or slightly better recoveries for most lipid
classes.
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Lipid Class

MTBE vs. Bligh &
Dyer

MTBE vs. Folch

Notes

Phosphatidylcholine
(PC)

Similar Recovery

Similar Recovery

MTBE is highly
effective for major
phospholipids.[1][3]

Sphingomyelin (SM)

Similar Recovery

Similar Recovery

Efficient extraction of
sphingolipids is
observed.[1]

Some studies report

lower recovery for

Lysophosphatidylcholi o o
(LPO) Similar Recovery Lower Recovery polar lysolipids
ne
compared to Folch.
[10]
Comparable
] performance for
Phosphatidylethanola o o ]
) Similar Recovery Similar Recovery another major
mine (PE)

phospholipid class.[1]
[3]

Ceramides (Cer)

Slightly Better

Recovery

Similar Recovery

MTBE may offer
advantages for certain

less polar lipids.[1]

Triacylglycerols (TG)

Similar Recovery

Similar Recovery

Effective for neutral
lipids.[10]

Cholesterol Esters
(CE)

Similar Recovery

Similar Recovery

Effective for neutral
lipids.[1]

Table 2: Reproducibility of Lipid Extraction Methods Reproducibility is critical for comparative
lipidomics. The MTBE method demonstrates excellent reproducibility, as shown by its low
coefficient of variation (%CV).
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Extraction Method Median %CV Reference
Matyash (MTBE) 11.8% [11]
Folch 16.2% [11]
Bligh & Dyer 18.1% [11]

Visualized Workflow

The following diagram illustrates the key steps in the MTBE lipid extraction protocol.
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Sample Preparation
Biological Sample
(Plasma, Tissue, Cells)

Extraction & thase Separation

1. Add Methanol (+ Internal Standards)
Vortex

2. Add MTBE
Shake for 1 hour
3. Add Water
Vortex

G. Centrifuge (1,000 x g, 10 min}——— ————————————————

Lipid CoIIectiog & Processing Phase Separation:

[5. Collect Upper Organic Phase] Upper: Organic (Lipids)
Lower: Aqueous (Metabolites)
Pellet: Protein

6. Dry Extract
(Nitrogen Stream or Vacuum Centrifuge)

l

[7. Reconstitute in Analysis Solvena

Final Rroduct

Lipid Extract for
LC-MS Analysis

Click to download full resolution via product page

Caption: Workflow for lipid extraction using the MTBE protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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